molecular formula C8H7F2I B1404402 1-(1,1-Difluoroethyl)-3-iodobenzene CAS No. 1309476-19-4

1-(1,1-Difluoroethyl)-3-iodobenzene

Cat. No. B1404402
M. Wt: 268.04 g/mol
InChI Key: HSIYTLFXHGREAX-UHFFFAOYSA-N
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Description

“1-(1,1-Difluoroethyl)-3-iodobenzene” is a chemical compound. However, there is limited information available about this specific compound1. It’s important to note that 1,1-difluoroethylated aromatics are of great importance in medicinal chemistry and related fields2.



Synthesis Analysis

The synthesis of 1,1-difluoroethylated aromatics has been studied. For instance, 1,1-difluoroethyl chloride, a cheap and abundant industrial raw material, has been used as an ideal 1,1-difluoroethylating reagent2. However, the specific synthesis process for “1-(1,1-Difluoroethyl)-3-iodobenzene” is not readily available.



Molecular Structure Analysis

The molecular structure of “1-(1,1-Difluoroethyl)-3-iodobenzene” is not explicitly available. However, the structure of 1,1-difluoroethyl, a related compound, has been analyzed3.



Chemical Reactions Analysis

There is limited information available on the specific chemical reactions involving “1-(1,1-Difluoroethyl)-3-iodobenzene”. However, the dissociation dynamics of 1,1-difluoroethyl radicals have been studied4.



Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(1,1-Difluoroethyl)-3-iodobenzene” are not explicitly available. However, 1,1-difluoroethylene, a related compound, is a colorless gas which is flammable and slightly soluble in water5.


Scientific Research Applications

Synthesis and Organic Transformations

  • Intermediates in Organic Synthesis : Fluorinated benzenes, including compounds structurally related to "1-(1,1-Difluoroethyl)-3-iodobenzene", serve as valuable precursors in organic synthesis. For example, fluorinated and iodinated benzenes are utilized in the synthesis of various derivatives through regioselective bromination and halogen/metal exchange reactions, indicating their role as intermediates in synthesizing complex organic molecules (Diemer, Leroux, & Colobert, 2011).

  • Fluorination of Organic Compounds : The practical and convenient fluorination of 1,3-dicarbonyl compounds using aqueous hydrofluoric acid in the presence of iodosylbenzene showcases the utility of iodobenzene derivatives in facilitating fluorination reactions, which are crucial for modifying the chemical properties of organic molecules (Kitamura, Kuriki, Morshed, & Hori, 2011).

Biodegradation and Environmental Applications

  • Biodegradation of Fluorinated Compounds : Research on the biodegradation of difluorobenzenes by microbial strains like Labrys portucalensis suggests that fluorinated compounds, similar in structure to "1-(1,1-Difluoroethyl)-3-iodobenzene", could be biodegraded, making them subjects of interest in environmental chemistry and bioremediation studies (Moreira, Amorim, Carvalho, & Castro, 2009).

Materials Science and Supramolecular Chemistry

  • Formation of Supramolecular Structures : The ability of fluorinated and iodinated benzene derivatives to form stable supramolecular aggregates, as demonstrated by 1-iodoperfluoroalkanes, suggests potential applications in materials science, where such structures could be used in the development of novel materials with specific properties (Fontana, Forni, Metrangolo, Panzeri, Pilati, & Resnati, 2002).

Safety And Hazards

The specific safety and hazards information for “1-(1,1-Difluoroethyl)-3-iodobenzene” is not readily available. However, it’s important to handle all chemical compounds with appropriate safety measures.


Future Directions

The future directions for the study of “1-(1,1-Difluoroethyl)-3-iodobenzene” and related compounds could involve further exploration of their potential pharmacological activity2 and their dissociation dynamics4.


Please note that this analysis is based on the limited information available and may not fully cover “1-(1,1-Difluoroethyl)-3-iodobenzene”. Further research and studies would provide more comprehensive information.


properties

IUPAC Name

1-(1,1-difluoroethyl)-3-iodobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F2I/c1-8(9,10)6-3-2-4-7(11)5-6/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSIYTLFXHGREAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)I)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F2I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1,1-Difluoroethyl)-3-iodobenzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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